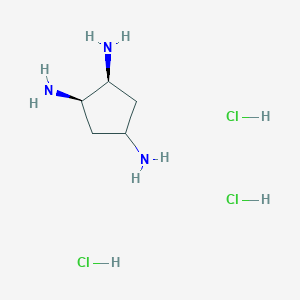

(1S,2R)-Cyclopentane-1,2,4-triamine;trihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A compound’s description often includes its IUPAC name, molecular formula, and structural formula. It may also include the compound’s common names and its uses .

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in a molecule. It can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

This involves understanding the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves understanding the compound’s properties such as melting point, boiling point, solubility, and reactivity .科学的研究の応用

Cyclopropene Synthesis and Ring Expansion Reactions

Cyclopropenes, such as methyl 3,3-dimethylcyclopropene-1-carboxylate, undergo [2+2] cycloaddition with enamines to yield 2-aminobicyclo [2.1.0] pentane derivatives. These compounds can be transformed into 3-cyclopentenols through treatment with dilute mineral acids, showcasing a method for constructing cyclopentane rings from smaller precursors (Franck-Neumann, Miesch, & Kempf, 1989).

Synthesis of Trimethylenetetrahydro-1,3-oxazine-Spirocyclopentanes

The synthesis of tricyclic tetrahydro-1,3-oxazines involves the reductive cyclization of 2-(1-isothiocyanatocyclopentyl)cyclopentanone, leading to 1,3-amino alcohols which are then converted into tetrahydro-1,3-oxazines. This demonstrates the application in synthesizing complex cyclic structures with potential biological activity (Unkovskii, Malina, Boiko, & Kupriyanova, 1990).

Tricyclo[2.1.0.0^1,3]pentane Formation

The study of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane's reaction with methyllithium at varying temperatures has led to the formation of cyclopentadiene, with tricyclo[2.1.0.0^1,3]pentane identified as an intermediate. This research provides insights into the mechanisms of complex ring transformations and their potential applications in synthetic chemistry (Wiberg, McMurdie, McClusky, & Hadad, 1993).

Arylation of Enamines

The arylation of enamines using aryllead(IV) tricarboxylates presents a method for functionalizing cyclopentene rings, albeit with sensitivity to steric effects. This selective synthesis approach could be useful in the development of pharmaceuticals or other organic compounds (May & Pinhey, 1982).

作用機序

Safety and Hazards

特性

IUPAC Name |

(1S,2R)-cyclopentane-1,2,4-triamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.3ClH/c6-3-1-4(7)5(8)2-3;;;/h3-5H,1-2,6-8H2;3*1H/t3?,4-,5+;;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVTCBNDVJFBQCM-JSIFRQDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1N)N)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1N)N)N.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-[[4-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2915933.png)

![3-(4-Fluorophenyl)-5-{1-[(2-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915936.png)

![4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2915944.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-yloxyphenyl)propanoic acid](/img/structure/B2915946.png)

![(E)-3,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915948.png)

![1-{4-[(5-Ethyl-4,5-dihydro-1,3-thiazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B2915951.png)

![N-(4-ethoxyphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2915953.png)